1-[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl] ethanone
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Overview
Description
1-[4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-yl] ethanone is an organic compound that features a biphenyl core substituted with a dioxolane ring and an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-yl] ethanone typically involves the acetalization of aldehydes and ketalization of ketones with ethylene glycol . The reaction is catalyzed by acids and proceeds under mild conditions to form the dioxolane ring .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of eco-friendly reductants such as glucose in an alkaline medium . This method is advantageous due to its simplicity and environmental benefits.
Chemical Reactions Analysis
Types of Reactions: 1-[4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-yl] ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to alcohols or other reduced forms.
Substitution: The biphenyl core allows for electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminium hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products: The major products formed from these reactions include alcohols, carboxylic acids, and various substituted biphenyl derivatives.
Scientific Research Applications
1-[4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-yl] ethanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers and as a stabilizer for polyvinyl chloride.
Mechanism of Action
The mechanism of action of 1-[4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-yl] ethanone involves its interaction with specific molecular targets and pathways. The dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic transformations . Additionally, the biphenyl core can engage in π-π interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
1,3-Dioxolane: A related compound used as a solvent and co-monomer in polyacetals.
1,2-Dioxolane: An isomer with peroxide properties.
Biphenyl Derivatives: Compounds with similar biphenyl cores but different substituents, such as 4’-bromo-biphenyl and 4’-nitro-biphenyl.
Uniqueness: 1-[4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-yl] ethanone is unique due to the presence of both the dioxolane ring and the ethanone group, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C17H16O3 |
---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
1-[4-[4-(1,3-dioxolan-2-yl)phenyl]phenyl]ethanone |
InChI |
InChI=1S/C17H16O3/c1-12(18)13-2-4-14(5-3-13)15-6-8-16(9-7-15)17-19-10-11-20-17/h2-9,17H,10-11H2,1H3 |
InChI Key |
AJGNLJCYUIFJGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C3OCCO3 |
Origin of Product |
United States |
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